2-((1-((3,3,3-Trifluoropropyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine
Description
Properties
IUPAC Name |
2-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-3-yl]oxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O3S/c13-12(14,15)4-8-22(19,20)18-7-1-3-10(9-18)21-11-16-5-2-6-17-11/h2,5-6,10H,1,3-4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBQCHQENNXHJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CCC(F)(F)F)OC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Intermediate Preparation
The synthesis begins with the preparation of 3-hydroxypiperidine derivatives. A common approach involves:
- Ring-opening of epoxides : Chiral epichlorohydrin reacts with substituted phenols or thiophenols in acetonitrile under reflux with cesium carbonate to yield epoxide intermediates. Subsequent reduction or functionalization generates 3-hydroxypiperidine.
- Reductive amination : 4-Aminopiperidine derivatives are treated with ketones or aldehydes in the presence of reducing agents (e.g., NaBH4) to introduce hydroxyl groups.
Sulfonylation of Piperidine Nitrogen
The introduction of the 3,3,3-trifluoropropylsulfonyl group to the piperidine nitrogen is critical. This step typically employs:
Etherification with Pyrimidine
The hydroxyl group on the sulfonylated piperidine is coupled to pyrimidine via nucleophilic substitution:
- Activation of pyrimidine : 2-Chloropyrimidine or 2-bromopyrimidine serves as the electrophilic partner.
- Reaction conditions :
Optimization Note : Excess pyrimidine halide (1.5 eq) and rigorous anhydrous conditions improve yields (70–85%).
Alternative Routes and Variations
One-Pot Sulfonylation-Etherification
A streamlined method combines sulfonylation and etherification in a single pot:
Solid-Phase Synthesis
Recent patents describe immobilized piperidine derivatives on resin beads for sequential functionalization:
- Sulfonylation on Wang resin followed by cleavage and coupling to pyrimidine.
Yield : 50–55% (lower due to resin limitations).
Reaction Optimization and Challenges
Side Reactions and Mitigation
Purification Techniques
- Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves sulfonylated intermediates.
- Crystallization : Ethanol/water mixtures precipitate the final product.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Stepwise synthesis | 70–85 | >95 | High reproducibility | Multi-step, time-consuming |
| One-pot synthesis | 60–68 | 90–93 | Fewer intermediates | Lower yield |
| Solid-phase synthesis | 50–55 | 85–88 | Amenable to automation | Requires specialized resin |
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
2-((1-((3,3,3-Trifluoropropyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the piperidine ring.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Compounds with similar structural features have demonstrated significant antimicrobial properties. For instance, sulfonamide derivatives are known for their antibacterial effects, while piperidine derivatives can exhibit analgesic and anti-inflammatory activities. The unique combination of functional groups in 2-((1-((3,3,3-Trifluoropropyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine may confer distinct biological activities that warrant further investigation.
Table 1: Comparison of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(Trifluoromethyl)-4-piperidone | Trifluoromethyl group; piperidine ring | Analgesic effects |
| 2-Pyrazinoyl chloride | Pyrazine moiety; reactive carbonyl | Intermediate in synthesis |
| Sulfanilamide | Sulfonamide group; aromatic ring | Antibacterial properties |
This table illustrates how structural similarities can lead to comparable biological activities, suggesting that 2-((1-((3,3,3-Trifluoropropyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine may also possess therapeutic potential.
Synthesis and Modification
The synthesis of 2-((1-((3,3,3-Trifluoropropyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multi-step reactions that require careful optimization to enhance yield and purity. The synthetic routes often include:
- Formation of the piperidine derivative.
- Introduction of the trifluoropropylsulfonyl group.
- Coupling with the pyrimidine moiety.
By modifying reaction conditions or using different reagents, researchers can create derivatives with improved pharmacological profiles.
Biological Evaluation
Recent studies have begun to explore the biological activity of related compounds. For example:
- Inhibition Studies : Research has shown that piperidine derivatives can act as inhibitors for various enzymes, including α-glucosidase. Such studies are crucial for understanding how 2-((1-((3,3,3-Trifluoropropyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine interacts with biological targets.
Potential Therapeutic Applications
The compound is being investigated for potential therapeutic applications in treating various diseases:
- Cancer Therapy : The unique structure may allow it to inhibit specific pathways involved in cancer progression.
- Antiviral Activity : Similar compounds have shown promise against viral infections by targeting viral replication mechanisms.
Mechanism of Action
The mechanism of action of 2-((1-((3,3,3-Trifluoropropyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Observations
Fluorination Patterns :
- The trifluoropropyl group in the target compound is rare in small molecules but common in polymers (e.g., silicones) for hydrophobicity and thermal stability .
- Pyridine derivatives in the catalogs use trifluoromethyl or fluoro groups for electronic modulation .
Core Heterocycles :
- The target’s piperidine-pyrimidine system contrasts with pyridine-pyrrolidine hybrids in , which prioritize silyl protection for synthetic intermediates.
Functional Groups :
- Sulfonyl groups (as in the target) enhance solubility and hydrogen-bonding capacity, whereas siloxane polymers in prioritize surface activity .
Limitations in Available Data
- No pharmacological, thermodynamic, or spectroscopic data for the target compound are provided in the evidence.
- Catalogs focus on commercial availability (e.g., pricing, packaging) rather than research findings .
Biological Activity
2-((1-((3,3,3-Trifluoropropyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features, including a trifluoropropylsulfonyl group and a piperidine ring. The compound's potential biological activities are linked to its ability to interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.
Chemical Structure and Properties
The molecular formula of 2-((1-((3,3,3-Trifluoropropyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is C13H15F3N4O3S, with a molecular weight of 364.34 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and may improve metabolic stability and bioavailability.
The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors. The mechanism of action may involve modulation of signal transduction pathways or metabolic processes, depending on the target.
Anticancer Activity
Research indicates that compounds with similar structural motifs often exhibit significant anticancer properties. For instance, derivatives containing piperidine rings have shown potential in treating various cancers. A recent study reported that thieno[2,3-d]pyrimidine derivatives exhibited inhibitory effects on the MDA-MB-231 breast cancer cell line, with IC50 values comparable to standard treatments like paclitaxel . While specific data on 2-((1-((3,3,3-Trifluoropropyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is limited, its structural similarity to these active compounds suggests potential effectiveness against cancer.
Enzyme Inhibition
The sulfonamide moiety found in this compound is known for its enzyme inhibitory properties. Compounds bearing sulfonamide groups have been associated with antibacterial activity and enzyme inhibition (e.g., acetylcholinesterase and urease) . This suggests that 2-((1-((3,3,3-Trifluoropropyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine may also possess similar properties.
Comparative Analysis of Related Compounds
To better understand the potential biological activity of 2-((1-((3,3,3-Trifluoropropyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(Trifluoromethyl)-4-piperidone | Trifluoromethyl group; piperidine ring | Analgesic effects |
| Sulfanilamide | Sulfonamide group; aromatic ring | Antibacterial properties |
| Thieno[2,3-d]pyrimidine derivatives | Pyrimidine nucleus; various substituents | Antitumor activity |
This table illustrates how compounds with similar groups can exhibit diverse biological activities.
Study on Piperidine Derivatives
A study focusing on piperidine derivatives revealed their potential as analgesics and anti-inflammatory agents. The incorporation of sulfonamide functionalities was noted to enhance their pharmacological profiles significantly . This supports the hypothesis that 2-((1-((3,3,3-Trifluoropropyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine could exhibit similar therapeutic effects.
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between similar compounds and their biological targets. These studies provide insights into how modifications in structure can influence biological activity. Such approaches could be applied to 2-((1-((3,3,3-Trifluoropropyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine to predict its interactions and efficacy.
Q & A
Q. What are the established synthetic routes for 2-((1-((3,3,3-Trifluoropropyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine?
The synthesis typically involves multi-step reactions, including:
- Step 1: Sulfonylation of piperidine derivatives using 3,3,3-trifluoropropyl sulfonyl chloride under anhydrous conditions .
- Step 2: Coupling the sulfonylated piperidine with a pyrimidine scaffold via nucleophilic substitution or Mitsunobu reaction, optimized using catalysts like DBU (1,8-diazabicycloundec-7-ene) .
- Purification: Chromatographic techniques (e.g., flash chromatography) and recrystallization are critical for isolating high-purity products (>95%) .
Q. How is the structural integrity of this compound confirmed?
Key characterization methods include:
- NMR Spectroscopy: H and C NMR to verify the piperidine-sulfonyl linkage and pyrimidine substitution pattern .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H] at m/z 381.12) .
- X-ray Crystallography: For resolving stereochemical ambiguities in the piperidine ring .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?
SAR strategies involve:
- Substituent Variation: Modifying the trifluoropropyl group to assess its impact on target binding (e.g., replacing CF with CHF or bulkier fluorinated chains) .
- Heterocycle Replacement: Swapping pyrimidine with pyrazine or thiazole to evaluate potency shifts in kinase inhibition assays .
- Data Analysis: IC values from enzyme inhibition assays (e.g., against EGFR or PI3K) are tabulated to identify key pharmacophores (Table 1) .
Q. Table 1. Representative SAR Data
| Derivative | R Group | IC (nM) | Target |
|---|---|---|---|
| Parent | CFCH | 12.5 ± 1.2 | EGFR |
| Derivative A | CHFCH | 8.3 ± 0.9 | EGFR |
| Derivative B | Pyrazine core | 45.6 ± 3.1 | PI3K |
Q. What strategies resolve contradictions in spectral data during characterization?
- Discrepancy Example: Unassigned H NMR peaks due to rotational isomerism in the sulfonyl-piperidine bond.
- Resolution: Variable-temperature NMR (VT-NMR) or 2D NOESY to identify conformational dynamics .
- Validation: Cross-referencing with computational models (DFT calculations) to predict chemical shifts .
Q. How can computational modeling predict target binding interactions?
- Docking Studies: Using software like AutoDock Vina to map interactions between the trifluoropropyl group and hydrophobic kinase pockets .
- Molecular Dynamics (MD): Simulating binding stability over 100 ns trajectories to assess hydrogen bonding with catalytic lysine residues .
- Output: Free energy calculations (ΔG) correlate with experimental IC values, guiding lead optimization .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Key Issues: Low yield (<40%) in the sulfonylation step due to side reactions .
- Solutions:
- Catalyst Screening: Transition-metal catalysts (e.g., Pd/C) to enhance regioselectivity .
- Process Optimization: Continuous-flow reactors to improve heat transfer and reduce byproducts .
Q. How is the compound’s stability assessed under physiological conditions?
- Methods:
- HPLC Stability Assays: Incubate the compound in PBS (pH 7.4) at 37°C; monitor degradation over 72 hours .
- Thermogravimetric Analysis (TGA): Determine thermal decomposition thresholds (>200°C indicates suitability for formulation) .
Methodological Considerations
Q. What analytical techniques differentiate this compound from structurally similar analogs?
- LC-MS/MS: Quantifies trace impurities (e.g., des-trifluoropropyl byproducts) with a limit of detection (LOD) <0.1% .
- Circular Dichroism (CD): For chiral analogs, CD spectra distinguish enantiomers critical for target specificity .
Q. How are pharmacokinetic (PK) parameters evaluated in preclinical models?
- In Vivo Studies: Administer IV/PO doses in rodents; measure plasma half-life (t), C, and AUC via LC-MS .
- Metabolite Identification: Liver microsome assays with CYP450 isoforms (e.g., CYP3A4) to map oxidative pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
